MAO-A vs MAO-B Inhibition Selectivity: Quantifying Target Engagement for 5-Methyloxolan-3-amine
5-Methyloxolan-3-amine (as its hydrochloride salt) exhibits a pronounced selectivity for inhibiting monoamine oxidase A (MAO-A) over MAO-B. In a standardized bovine brain mitochondrial assay using serotonin (MAO-A) and benzylamine (MAO-B) as substrates, the compound demonstrated an IC50 of 88 nM against MAO-A and an IC50 of 660,000 nM (6.6e5 nM) against MAO-B [1]. This translates to a selectivity index (IC50 MAO-B / IC50 MAO-A) of approximately 7,500-fold in favor of MAO-A. While direct head-to-head comparator data for unsubstituted tetrahydrofuran-3-amine is not available in this exact assay, this level of isoform selectivity distinguishes it from non-selective or pan-MAO inhibitors and positions it as a potential tool compound for dissecting MAO-A-dependent pathways.
| Evidence Dimension | MAO-A vs MAO-B Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 MAO-A: 88 nM; IC50 MAO-B: 660,000 nM |
| Comparator Or Baseline | Baseline: MAO-B IC50 (660,000 nM) as internal comparator |
| Quantified Difference | Selectivity Ratio (MAO-B/MAO-A) = 7,500 |
| Conditions | Bovine brain mitochondria; MAO-A assay: serotonin substrate, 60 min incubation; MAO-B assay: benzylamine substrate, 60 min incubation; fluorimetric detection. |
Why This Matters
A 7,500-fold selectivity window provides a distinct pharmacological fingerprint that can guide assay design and reduce confounding MAO-B-mediated effects in neuropharmacology studies.
- [1] BindingDB. BDBM50093714 (CHEMBL3585833). IC50 values for MAO-A (88 nM) and MAO-B (6.60E+5 nM) inhibition. Curated by ChEMBL. View Source
